

Application Note: Spectrophotometric Determination of Uranium (VI) Using 5-Br-PADAP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

Cat. No.: B081810

[Get Quote](#)

Introduction

The accurate and sensitive determination of uranium is crucial in various fields, including environmental monitoring, nuclear fuel processing, and geological surveying. The spectrophotometric method using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) offers a robust and highly sensitive approach for the quantification of uranium (VI) ions. This method is based on the formation of a stable, colored complex between U(VI) and 5-Br-PADAP, which can be measured spectrophotometrically. The resulting complex exhibits a strong absorbance in the visible region, allowing for the determination of uranium at trace levels. This application note provides a comprehensive overview and a detailed protocol for this analytical method.

Principle

In an aqueous or mixed-solvent medium, typically buffered to a pH between 7.6 and 8.2, uranyl ions (UO_2^{2+}) react with 5-Br-PADAP to form a distinctively colored ternary complex.^[1] The presence of masking agents is often necessary to prevent interference from other metal ions that may also form colored complexes with 5-Br-PADAP.^{[1][2]} The intensity of the color, which is directly proportional to the concentration of uranium, is measured at the wavelength of maximum absorbance (λ_{max}) of the U(VI)-5-Br-PADAP complex.^{[3][4][5]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of uranium using 5-Br-PADAP, compiled from various studies.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	576 - 578 nm	[1][3][5][6][7][8]
Molar Absorptivity (ϵ)	$4.33 \times 10^4 - 7.4 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1][3][5]
Linear Beer-Lambert Range	0.0 - 5.0 $\mu\text{g/mL}$	[3][8][9]
Sandell's Sensitivity	0.0055 $\mu\text{g cm}^{-2}$	[3][4]
Optimal pH Range	6.5 - 8.2	[1][4]
Color Development Time	~5 minutes	
Complex Stability	> 4 hours	[3][4]
Limit of Detection	0.25 ppm (1 μM)	[10]

Experimental Protocols

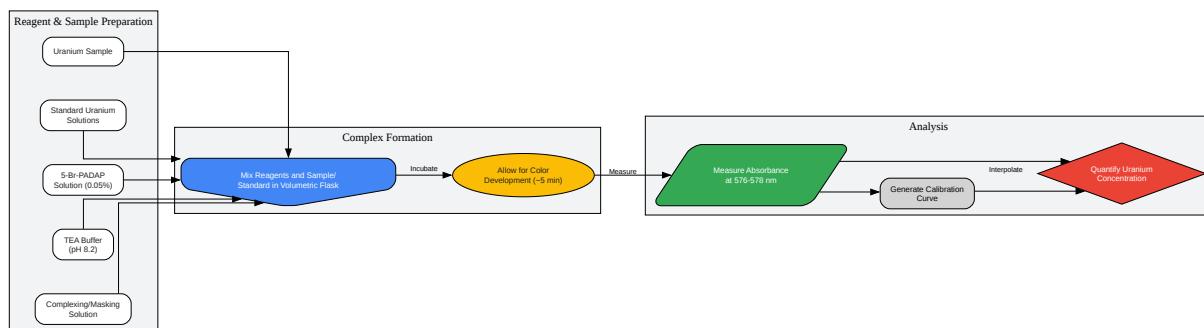
This section provides detailed methodologies for the preparation of reagents and the analytical procedure for the determination of uranium.

Reagent Preparation

- Standard Uranium (VI) Stock Solution (1000 $\mu\text{g/mL}$):
 - Accurately weigh 0.2109 g of uranyl nitrate hexahydrate ($\text{UO}_2(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$).
 - Dissolve it in 100 mL of deionized water containing a few drops of nitric acid to prevent hydrolysis.
 - Store in a clean, sealed bottle. Working standards can be prepared by appropriate dilution of this stock solution.
- 5-Br-PADAP Chromogenic Reagent (0.05% w/v):

- Dissolve 0.05 g of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol in 100 mL of absolute ethanol.[4] This solution should be stored in a dark bottle to protect it from light.
- Buffer Solution (Triethanolamine, pH 8.2):
 - Mix 7.5 mL of triethanolamine (TEA) with 7.5 mL of deionized water.
 - Adjust the pH to 8.2 using 6 M HCl or 1 M NaOH.
 - Allow the solution to equilibrate for 12 hours at 25 °C, then re-adjust the pH to 8.2 if necessary.
 - Dilute the final solution to 25 mL with deionized water.[4]
- Complexing and Masking Solution:
 - Dissolve 0.625 g of cyclohexanediaminetetraacetic acid (CyDTA) and 1.0 g of sulfosalicylic acid in 10 mL of deionized water.[4]
 - Adjust the pH of the solution to 8.2 with 1 M NaOH or HCl.
 - Dilute to a final volume of 25 mL with deionized water.[4]
 - In some protocols, sodium fluoride (NaF) is used as a masking agent and stabilizer.[3] Alternatively, sodium dodecyl sulfonate (SDS) can be used as a less toxic alternative.[3][4]

Analytical Procedure


- Sample Preparation:
 - For aqueous samples, an appropriate aliquot of the sample solution containing uranium within the linear range is taken.
 - For organic samples or samples with high concentrations of interfering ions, a preliminary extraction of uranium into tri-n-octylphosphine oxide (TOPO) in cyclohexane may be necessary.[1][5]
- Color Development:

- To a 25 mL volumetric flask, add the sample aliquot.
- Add 1.0 mL of the complexing and masking solution.
- Add 2.0 mL of the triethanolamine buffer solution.
- Add 2.0 mL of the 0.05% 5-Br-PADAP solution.[4]
- Add 16 mL of absolute ethanol.[4]
- Dilute to the mark with absolute ethanol.[4]
- Mix the solution thoroughly and allow it to stand for at least 5 minutes for full color development.

- Spectrophotometric Measurement:
 - Measure the absorbance of the solution at the wavelength of maximum absorbance (typically 576-578 nm) against a reagent blank.[3][5] The reagent blank is prepared in the same manner as the sample, but with deionized water instead of the sample solution.
 - A calibration curve should be prepared using standard uranium solutions of known concentrations. The concentration of uranium in the sample can then be determined from this calibration curve.

Visualizations

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric determination of uranium using 5-Br-PADAP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]
- 3. Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Quantification of Multiphase U(VI) Speciation on Gibbsite with pH Using TRLFS and PARAFAC of Excitation Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Uranium (VI) Using 5-Br-PADAP]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081810#spectrophotometric-determination-of-uranium-using-5-br-padap\]](https://www.benchchem.com/product/b081810#spectrophotometric-determination-of-uranium-using-5-br-padap)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com